1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine
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Overview
Description
1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine: is a chemical compound that features a triazole ring attached to an oxolane (tetrahydrofuran) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the click chemistry process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the oxolane moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the triazole ring or the oxolane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the triazole ring or oxolane moiety.
Scientific Research Applications
1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, or hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-amine: Similar structure but with different substituents on the triazole ring.
1-(oxolan-2-yl)-1H-1,2,3-triazol-4-amine: Similar structure but with the oxolane moiety attached at a different position.
Uniqueness
1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine is unique due to the specific positioning of the oxolane moiety, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H10N4O |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-(oxolan-3-yl)triazol-4-amine |
InChI |
InChI=1S/C6H10N4O/c7-6-3-10(9-8-6)5-1-2-11-4-5/h3,5H,1-2,4,7H2 |
InChI Key |
VKJOTNCQJARXJU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1N2C=C(N=N2)N |
Origin of Product |
United States |
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